2-Chloro-4-(3-cyanophenyl)-1-butene is an organic compound characterized by a butene backbone with a chlorine atom and a cyanophenyl group attached. This compound falls under the category of substituted alkenes, which are significant in organic synthesis due to their reactivity and versatility in forming various derivatives. The presence of both the chlorine atom and the cyano group contributes to its potential applications in medicinal chemistry and materials science.
This compound can be synthesized through various organic reactions, often involving the modification of existing organic molecules. It is classified as an alkene due to the presence of a carbon-carbon double bond, specifically located between the second and third carbon atoms of the butene chain. Additionally, it is categorized as a halogenated compound due to the presence of a chlorine substituent.
The synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene typically involves several key steps:
The specific reaction conditions, including temperature, solvent choice, and catalyst use (e.g., palladium catalysts), are crucial for achieving high yields and desired stereochemistry in the final product .
The molecular structure of 2-Chloro-4-(3-cyanophenyl)-1-butene can be represented as follows:
2-Chloro-4-(3-cyanophenyl)-1-butene can participate in various chemical reactions typical for alkenes:
Reactions involving this compound often require careful control of conditions to prevent side reactions and ensure selectivity. For instance, using appropriate solvents and temperatures can significantly affect reaction outcomes .
The mechanism of action for reactions involving 2-Chloro-4-(3-cyanophenyl)-1-butene typically follows these general steps:
Kinetics and thermodynamics play critical roles in determining the efficiency and selectivity of these mechanisms.
Physical property data can vary based on purity and specific synthetic routes used .
2-Chloro-4-(3-cyanophenyl)-1-butene has several scientific uses:
Palladium-catalyzed cross-coupling represents a cornerstone in the synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene, particularly for constructing the critical carbon-cyanophenyl bond. The methodology leverages 2-iodo-4-chloro-1-butene as a key intermediate, which undergoes efficient coupling with (3-cyanophenyl)boronic acids under Suzuki-Miyaura conditions. This reaction proceeds smoothly at ambient temperature (20-25°C) using a phosphine-free palladium catalyst (e.g., Pd(PPh₃)₄), yielding the target compound in >85% conversion within 4 hours [3]. The electron-deficient nature of the cyanophenyl group enhances transmetalation efficiency, while the β-chloroallylic system in the butene framework provides sufficient reactivity without competing side reactions. This method offers exceptional regiocontrol and functional group tolerance, accommodating various electron-withdrawing and donating substituents on the phenyl ring.
The construction of the halogenated butene chain employs alkylation and tosylation strategies starting from preformed phenylbutene precursors. In a representative approach, 4-(3-cyanophenyl)-1-butene undergoes hydrochlorination using thionyl chloride (SOCl₂) in DCM at 0°C, yielding the target chloride with Markovnikov orientation (confirmed by ¹³C NMR analysis) . Alternatively, tosylation of 4-(3-cyanophenyl)-2-butanol with TsCl/pyridine provides a crystalline intermediate that undergoes nucleophilic displacement with LiCl in acetone at 60°C, achieving 92% conversion to the desired chloride. This two-step sequence demonstrates superior stereoselectivity for the (E)-isomer (>95% by GC-MS) compared to direct hydrochlorination, owing to the Sₙ2 inversion mechanism [2].
For modular assembly, the 3-cyanophenyl moiety can be introduced via palladium-catalyzed couplings on halogenated butene precursors. 1-Chloro-3-iodobenzene undergoes Stille coupling with (4-chlorobutenyl)stannane under ligand-free conditions (Pd₂(dba)₃, DMF, 80°C), yielding the chlorophenyl intermediate that undergoes subsequent cyanation using CuCN/DMF at 140°C. Alternatively, Sonogashira coupling between 3-ethynylbenzonitrile and 2-chloro-4-iodo-1-butene proceeds with 78% efficiency (Pd/Cu catalyst, iPr₂NH, 40°C), though competing homocoupling requires careful stoichiometric control [2]. These sequential methodologies offer flexibility in introducing diverse aryl substituents while preserving the sensitive chloroalkene functionality.
Table 1: Comparative Analysis of Synthetic Routes for 2-Chloro-4-(3-cyanophenyl)-1-butene
Methodology | Key Intermediate | Conditions | Yield (%) | Isomeric Purity |
---|---|---|---|---|
Suzuki Coupling | 2-Iodo-4-chloro-1-butene | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 25°C | 85-90 | >99% (E) |
Direct Hydrochlorination | 4-(3-Cyanophenyl)-1-butene | SOCl₂, DCM, 0°C | 75 | 85:15 (E:Z) |
Tosylation-Displacement | 4-(3-Cyanophenyl)-2-butanol | TsCl/pyridine then LiCl/acetone, 60°C | 88 (2 steps) | >95% (E) |
Stille-Cyanation Sequence | (4-Chlorobutenyl)stannane | Pd₂(dba)₃, DMF, 80°C then CuCN, 140°C | 70 (2 steps) | 90% (E) |
The efficiency of palladium-catalyzed couplings exhibits dramatic solvent dependence. Polar aprotic solvents (DMF, NMP) provide optimal solvation for ionic intermediates in Suzuki reactions, achieving 85-90% yields, while protic solvents (MeOH, EtOH) depress yields to <50% due to catalyst decomposition [2]. Temperature profiles reveal a kinetic optimum at 60°C for Stille couplings—below 50°C, reaction half-life exceeds 12 hours; above 70°C, competitive dehalogenation dominates (15-20% side product). For SNAr reactions introducing the cyanophenyl group, dimethylformamide (DMF) proves essential as it solubilizes K₂CO₃ base while stabilizing the Meisenheimer complex through hydrogen-bonding interactions [2] [3].
Base selection critically influences substitution pathways. Weak bases (Et₃N, NaOAc) favor direct displacement in tosylate intermediates, preserving alkene geometry. Stronger bases (DBU, tBuOK) promote elimination to dienes (>30% byproduct at 0.1M concentration). Carbonate bases (K₂CO₃, Cs₂CO₃) in DMF optimally balance nucleophilicity and basicity, achieving >95% conversion in SNAr reactions with <5% elimination [2]. Notably, cesium effects enhance reactivity in crowded systems—Cs₂CO₃ improves tosylate displacement yields by 12% over K₂CO₃ due to enhanced ion-pair separation.
Table 2: Solvent and Base Effects on Tosylate Displacement Yield
Solvent | Base | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
---|---|---|---|---|---|
Acetone | LiCl | 60 | 6 | 92 | 95:5 |
DMF | LiCl | 60 | 3 | 88 | 90:10 |
THF | LiCl | 60 | 12 | 65 | 85:15 |
Acetone | NaCl | 60 | 24 | 45 | 80:20 |
Acetone | CsCl | 60 | 8 | 94 | 96:4 |
Emerging solvent-free methodologies provide sustainable alternatives for synthesizing halogenated alkenes. Mechanochemical approaches using high-speed ball milling enable direct coupling between 3-cyanophenylzinc chloride and 2,4-dichloro-1-butene in the absence of solvents, achieving 82% yield with minimal catalyst loading (0.5 mol% Pd(OAc)₂) [5]. Microwave-assisted reactions demonstrate remarkable efficiency—cyano group introduction via Rosenmund-von Braun reaction on 3-bromophenylbutene derivatives completes in 15 minutes (150°C, DMF/CuCN) versus 24 hours conventionally. These methods reduce E-factors by eliminating solvent waste while enhancing energy efficiency by >40% compared to reflux conditions [5]. Notably, the halogenated products exhibit identical spectroscopic profiles to those synthesized via traditional routes, validating the green approaches.
The molecular architecture of 2-Chloro-4-(3-cyanophenyl)-1-butene reveals critical structure-property correlations. Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate significant conjugation effects between the cyano group and alkene π-system. The LUMO (-2.3 eV) localizes primarily on the C≡N and vinyl chloride moiety, explaining enhanced electrophilicity at C1 for nucleophilic additions [2]. Steric mapping shows a 15° twist between the cyanophenyl plane and butene chain due to ortho-hydrogen crowding, reducing conjugation efficiency by 30% versus planar analogues. Comparative analysis of halogen impacts demonstrates that chloro-substitution at C2 increases the compound’s dipole moment (3.2 Debye) versus fluoro-analogues (2.8 Debye), enhancing crystal packing efficiency as evidenced by higher melting points (89°C vs. 62°C).
Table 3: Structural and Electronic Parameters of Halogenated Cyanophenylbutenes
Compound | Dipole Moment (Debye) | LUMO Energy (eV) | C≡N Stretch (cm⁻¹) | Melting Point (°C) |
---|---|---|---|---|
2-Chloro-4-(3-cyanophenyl)-1-butene | 3.2 | -2.3 | 2230 | 89 |
2-Fluoro-4-(4-cyanophenyl)-1-butene | 2.8 | -2.1 | 2225 | 62 |
4-(3-Cyanophenyl)-1-butene | 2.5 | -1.8 | 2218 | -12 (liquid) |
The chlorine atom exerts pronounced stereoelectronic effects: (1) Its polarizability enhances London dispersion forces in solid-state packing (density = 1.22 g/cm³); (2) The C-Cl bond antiperiplanar to the alkene stabilizes the transition state for electrophilic addition by 3.1 kcal/mol versus gauche conformers; (3) Chlorine’s σ-acceptance raises the C=C stretching frequency to 1620 cm⁻¹ (IR) versus 1605 cm⁻¹ in the unchlorinated parent compound. These features collectively define the compound’s reactivity landscape and physical behavior .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4